N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a useful research compound. Its molecular formula is C15H22BNO3 and its molecular weight is 275.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their esters, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group in the presence of a palladium catalyst .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic esters participate can be used to synthesize a wide variety of organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds synthesized .
Result of Action
As a boronic ester used in suzuki-miyaura cross-coupling reactions, it can contribute to the synthesis of a wide variety of organic compounds, which could have numerous potential effects depending on the specific compounds synthesized .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reactions in which it participates are typically carried out in an aqueous or organic solvent and require a base and a palladium catalyst . The reactions are also sensitive to oxygen and moisture . Therefore, the reaction conditions can significantly impact the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . The compound’s boron-containing structure allows it to act as a Lewis acid, facilitating interactions with nucleophiles and electrophiles. This interaction is vital for its role in biochemical reactions, where it can influence the activity of enzymes and proteins.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, including enzymes and proteins, through its boron-containing dioxaborolane ring . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions can also lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can result in the formation of by-products that may have different biochemical properties. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental settings to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic interactions can affect the overall metabolic balance within cells, impacting processes such as energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This distribution is essential for its interactions with target biomolecules and its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can be targeted to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins. Similarly, it can be directed to the mitochondria by mitochondrial targeting sequences, influencing mitochondrial function and metabolism.
Properties
IUPAC Name |
N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-9-7-8-11(10-12)13(18)17(5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLGBYJEMLCJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374434 | |
Record name | N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832114-07-5 | |
Record name | N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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